molecular formula C21H19FN2O4S B3479488 N~2~-(2-fluorophenyl)-N~1~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2-fluorophenyl)-N~1~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3479488
M. Wt: 414.5 g/mol
InChI Key: KJVOAKALBYIADX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a type of glycinamide, which is a class of compounds containing a glycine (the simplest amino acid) where the amino group is substituted. The specific substitutions in this case are 2-fluorophenyl, 3-methoxyphenyl, and phenylsulfonyl groups. These groups could potentially give the compound unique properties, depending on their arrangement and the specific environment .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement of the substituted groups around the glycine backbone. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific environment and conditions. For example, under acidic conditions, the amide group could potentially be hydrolyzed to produce glycine and the corresponding amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the specific arrangement of the substituted groups. For example, the presence of the fluorophenyl and methoxyphenyl groups could potentially increase the compound’s lipophilicity, which could influence its solubility and stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with specific proteins or enzymes in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety measures should be taken when handling it to minimize risk .

Future Directions

The future research directions for this compound could include further studies to fully characterize its properties and potential uses. This could involve in-depth studies of its synthesis, structure, and reactivity, as well as potential applications in fields such as medicine or materials science .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S/c1-28-17-9-7-8-16(14-17)23-21(25)15-24(20-13-6-5-12-19(20)22)29(26,27)18-10-3-2-4-11-18/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVOAKALBYIADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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